molecular formula C20H24ClN3O4S B7694024 1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N~4~-(3-pyridylmethyl)-4-piperidinecarboxamide

1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N~4~-(3-pyridylmethyl)-4-piperidinecarboxamide

Cat. No.: B7694024
M. Wt: 437.9 g/mol
InChI Key: IDFQDGVSYSENLH-UHFFFAOYSA-N
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Description

1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N~4~-(3-pyridylmethyl)-4-piperidinecarboxamide is a synthetic organic compound belonging to the class of sulfonamides. This class of compounds is known for its diverse biological activities, often arising from their ability to mimic peptide bonds and interact with enzymes or receptors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N~4~-(3-pyridylmethyl)-4-piperidinecarboxamide typically involves multiple steps, including the formation of the sulfonyl chloride intermediate and subsequent coupling with the piperidine derivative. Common reagents used in these reactions include thionyl chloride, pyridine, and various solvents such as dichloromethane and ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N~4~-(3-pyridylmethyl)-4-piperidinecarboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N~4~-(3-pyridylmethyl)-4-piperidinecarboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N~4~-(3-pyridylmethyl)-4-piperidinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-(4-sulfamoylbenzyl)-4-piperidinecarboxamide: Another sulfonamide with similar structural features.

    1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-propyl-4-piperidinecarboxamide: A related compound with a different substituent on the piperidine ring.

Uniqueness

1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N~4~-(3-pyridylmethyl)-4-piperidinecarboxamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

1-(3-chloro-4-ethoxyphenyl)sulfonyl-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O4S/c1-2-28-19-6-5-17(12-18(19)21)29(26,27)24-10-7-16(8-11-24)20(25)23-14-15-4-3-9-22-13-15/h3-6,9,12-13,16H,2,7-8,10-11,14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDFQDGVSYSENLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NCC3=CN=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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